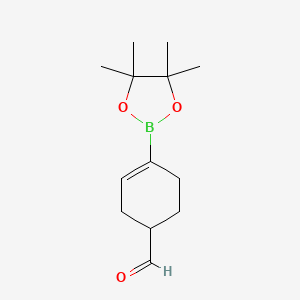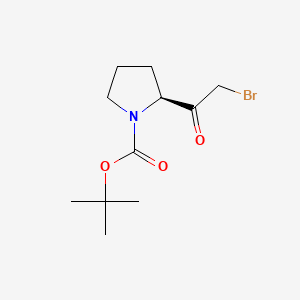![molecular formula C10H9NO4 B599844 Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate CAS No. 119293-22-0](/img/structure/B599844.png)
Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate is a heterocyclic organic compound . It is also known as 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid ethyl ester . The molecular formula of this compound is C10H9NO4 .
Molecular Structure Analysis
The molecular weight of Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate is 207.18 . For a detailed molecular structure, you may refer to the MOL file provided by the chemical suppliers .Physical And Chemical Properties Analysis
Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate has a predicted boiling point of 326.0±37.0 °C and a predicted density of 1.359±0.06 g/cm3 . The compound should be stored at 2-8°C . The predicted pKa value is 6.33±0.50 .Applications De Recherche Scientifique
Synthesis of Furo[3,2-b]pyridine: Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate has been synthesized as part of a study on new syntheses of furo[3,2-b]pyridine and its derivatives. This synthesis involved O-alkylation, cyclization, hydrolysis, and decarboxylation steps (Shiotani & Morita, 1986).
Synthesis of Furo[2,3-c]pyridine: A similar method was used for the synthesis of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, leading to the production of furo[2,3-c]pyridin-3(2H)-one and its derivatives (Morita & Shiotani, 1986).
Rearrangement in Ethoxide: Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, a related compound, undergoes rearrangement with sodium ethoxide in ethanol, highlighting the chemical reactivity of similar compounds (Desideri, Manna, & Stein, 1981).
Trifluoromethylated Pyran Synthesis: The compound has been involved in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, important for the synthesis of fluorinated fused heterocyclic compounds (Wang et al., 2012).
Synthesis of Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate, which has structural similarities, was used in the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the potential for creating complex molecules (Zhu, Lan, & Kwon, 2003).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-5-11-4-3-7(6)15-9/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNBDPQVBXHQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate | |
Synthesis routes and methods
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

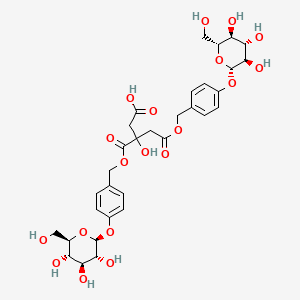
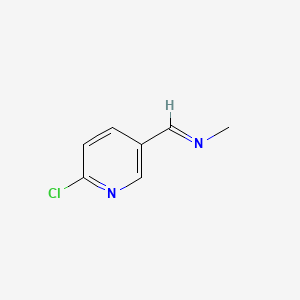

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)
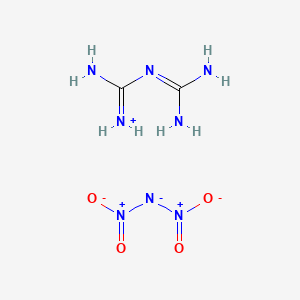
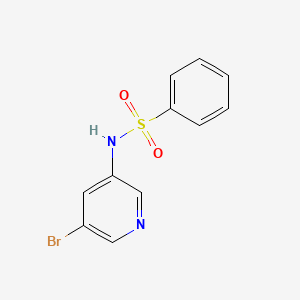
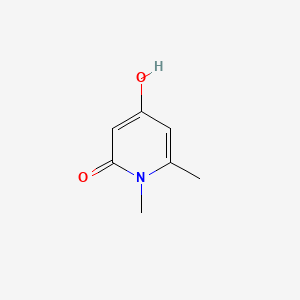
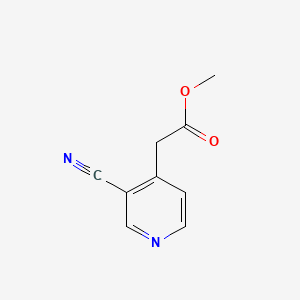

![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)


